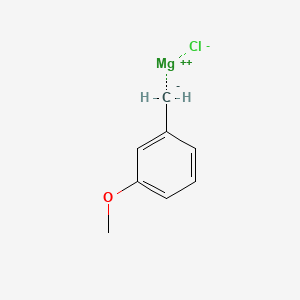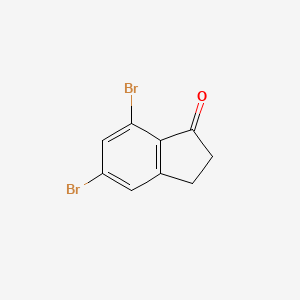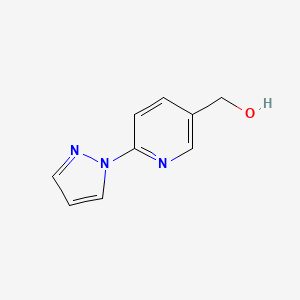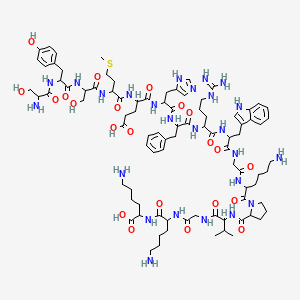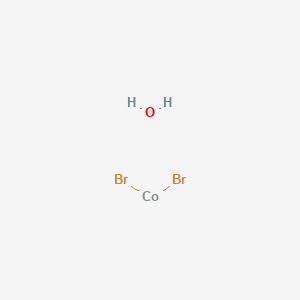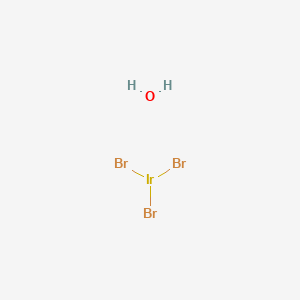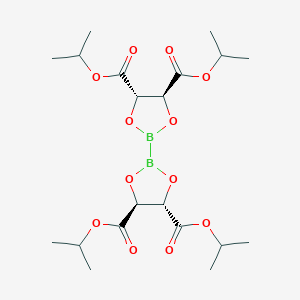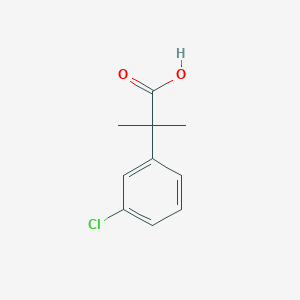
2-(3-Chlorophenyl)-2-methylpropanoic acid
Overview
Description
The compound “2-(3-Chlorophenyl)-2-methylpropanoic acid” likely belongs to the class of organic compounds known as chlorobenzenes. Chlorobenzenes are compounds that contain one or more chlorine atoms attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)-2-methylpropanoic acid” would likely include a benzene ring (due to the phenyl group), a chlorine atom (due to the chloro group), and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving “2-(3-Chlorophenyl)-2-methylpropanoic acid” would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chlorophenyl)-2-methylpropanoic acid” would depend on its specific molecular structure. For instance, similar compounds have a certain density, boiling point, and refractive index .Scientific Research Applications
Environmental Remediation and Photocatalysis A study on the photocatalytic degradation of chlorophenols, which are chemically related to 2-(3-Chlorophenyl)-2-methylpropanoic acid, using copper-doped titanium dioxide under visible light, showcases the potential environmental remediation application. This research indicates the effectiveness of modified TiO2 in degrading pollutants under natural light conditions, offering a sustainable approach to water treatment and environmental protection (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Organic Synthesis and Chemical Transformations The synthesis and reactivity of various organic compounds, including polymers and small molecules, are explored through studies such as the electrochemically induced substitution of polythiophenes and polypyrrole (Qi, Rees, & Pickup, 1996) and the iron-catalyzed benzannulation for phenanthrene synthesis (Matsumoto, Ilies, & Nakamura, 2011). These studies highlight the chemical's utility in constructing complex organic frameworks and modifying polymers, critical for pharmaceuticals, materials science, and organic electronics.
Antibacterial Agents Research on novel antibacterial agents, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, demonstrates the antimicrobial potential of compounds related to 2-(3-Chlorophenyl)-2-methylpropanoic acid. This indicates its possible application in developing new antibacterial substances that could address the growing concern of antibiotic resistance (Sheikh, Ingle, & Juneja, 2009).
Biochemical Applications The beta-glycosidation of sterically hindered alcohols using 2-chloro-2-methylpropanoic esters outlines a method for glycoside synthesis with high beta-selectivity, critical for biochemical and pharmaceutical applications (Szpilman & Carreira, 2009).
Material Science and Corrosion Inhibition Studies on Schiff bases derived from L-Tryptophan, including compounds structurally related to 2-(3-Chlorophenyl)-2-methylpropanoic acid, have shown effectiveness in inhibiting corrosion of stainless steel in acidic environments. This application is crucial for extending the life of metal structures and components in industrial settings (Vikneshvaran & Velmathi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXNGYPSARMRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574884 | |
| Record name | 2-(3-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-methylpropanoic acid | |
CAS RN |
64798-35-2 | |
| Record name | 2-(3-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



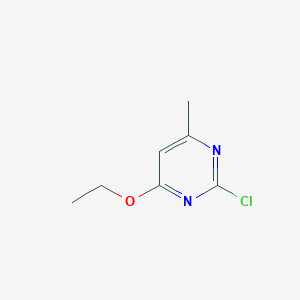

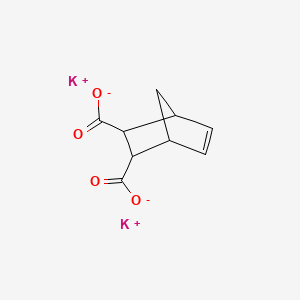
![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)

